molecular formula C16H12N4OS B2479785 3-(4-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1192580-55-4

3-(4-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No. B2479785
CAS RN: 1192580-55-4
M. Wt: 308.36
InChI Key: QRZZAWUREPMEMR-UHFFFAOYSA-N
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Description

The compound “3-(4-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings, including a methylphenyl group, a thiophenyl group, a pyrazolyl group, and an oxadiazole group. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the oxadiazole, pyrazole, and phenyl rings. The presence of the sulfur atom in the thiophene ring could introduce some non-planarity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the thiophene ring could undergo electrophilic aromatic substitution reactions, and the oxadiazole ring could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Pharmacological Potential

The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including analogs related to the mentioned compound, has been studied for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have shown various degrees of efficacy across different biological assays, indicating their potential as therapeutic agents (Faheem, 2018).

Anticancer and Antiangiogenic Effects

Research into novel thioxothiazolidin-4-one derivatives, a related chemical structure, has demonstrated significant anticancer and antiangiogenic effects in mouse models, suggesting potential therapeutic applications against cancer (Chandrappa et al., 2010). These findings highlight the compound's relevance in developing new cancer treatments.

Corrosion Inhibition

The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid were investigated, revealing that derivatives of the mentioned compound could effectively prevent corrosion, indicating their industrial application in protecting metals from acid-induced degradation (Ammal et al., 2018).

Insecticidal Activity

Anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been synthesized and evaluated for their insecticidal activities against the diamondback moth, showcasing the agricultural applications of these compounds in pest management (Qi et al., 2014).

Antioxidant, Anti-Inflammatory, and Antimicrobial Screening

Newer thiophene-fused arylpyrazolyl 1,3,4-oxadiazoles were synthesized and screened for their in vitro antioxidant, anti-inflammatory, and antimicrobial activities. Some compounds exhibited significant activity, suggesting their potential in developing new therapeutic agents (Mahajan et al., 2015).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its use in fields like pharmaceuticals, materials science, or organic electronics .

properties

IUPAC Name

3-(4-methylphenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c1-10-4-6-11(7-5-10)15-17-16(21-20-15)13-9-12(18-19-13)14-3-2-8-22-14/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZZAWUREPMEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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